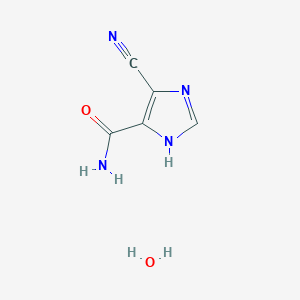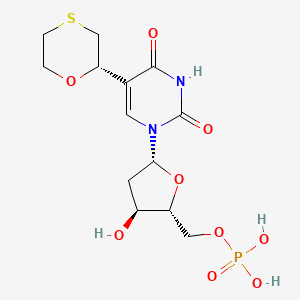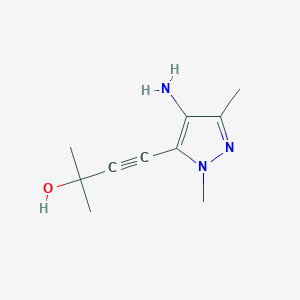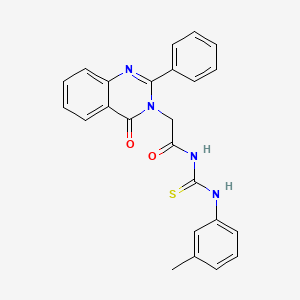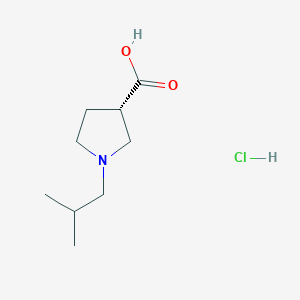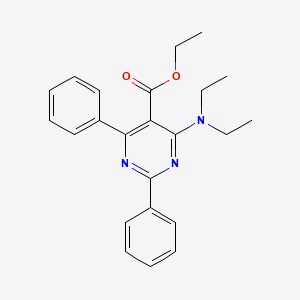
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes diethylamino and diphenyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethylamine and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under various conditions, often requiring a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and diphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar diethylamino group but differs in its overall structure and applications.
Uniqueness
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
823792-85-4 |
|---|---|
Fórmula molecular |
C23H25N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O2/c1-4-26(5-2)22-19(23(27)28-6-3)20(17-13-9-7-10-14-17)24-21(25-22)18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3 |
Clave InChI |
JXHJNQLDGFLQOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


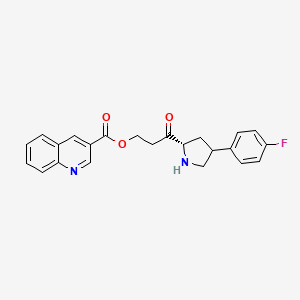
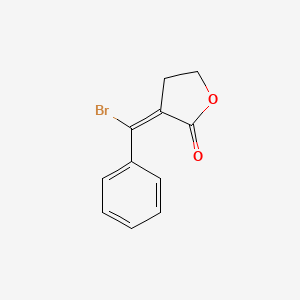
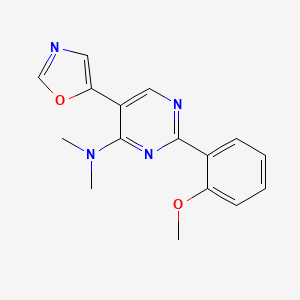

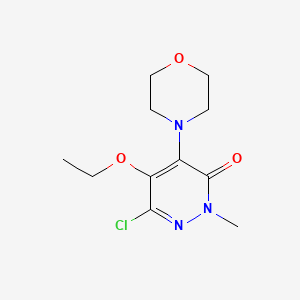
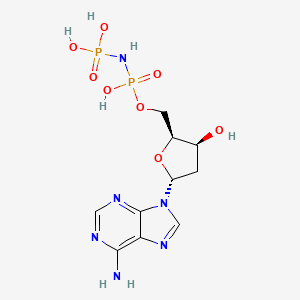

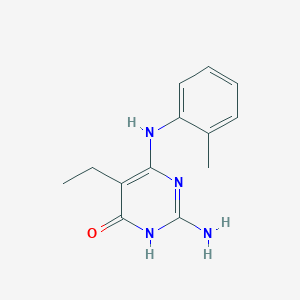
![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
